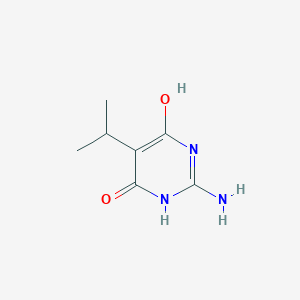

2-Amino-4,6-dihydroxy-5-isopropylpyrimidine

Overview

Description

Synthesis Analysis

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .Chemical Reactions Analysis

The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Physical And Chemical Properties Analysis

2-Amino-4,6-dihydroxy-5-isopropylpyrimidine is a white crystalline powder that is soluble in water and other polar solvents.Scientific Research Applications

Chemical Properties and Reactivity

Pyrimidines, including 2-Amino-4,6-dihydroxy-5-isopropylpyrimidine, are pivotal in the realm of biological molecules. Their significance is underscored by their presence in DNA bases, which suggests their potential in drug design due to the inherent molecular recognition capabilities through hydrogen bonding Rajam et al., 2017. These properties make them suitable candidates for developing pharmaceuticals that target specific molecular interactions.

Synthesis and Biological Activities

One notable application involves synthesizing derivatives with antiviral activities, particularly against herpes and retroviruses. For instance, derivatives of 2-amino-4,6-dihydroxypyrimidine were explored for their antiviral efficacy, showcasing the structural flexibility of the pyrimidine core to accommodate pharmacophoric elements for targeted biological activities Holý et al., 2002.

Inhibitory Effects on Nitric Oxide Production

Research has also highlighted the use of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their chlorinated counterparts for inhibiting nitric oxide production in immune-activated cells. This finding is significant for its potential application in developing anti-inflammatory drugs, showcasing the pyrimidine derivatives' therapeutic potential beyond antiviral activities Jansa et al., 2014.

Cocrystal Formation

The ability to form cocrystals with other compounds, thus potentially modifying the physical properties of pharmaceuticals, is another area of application. This characteristic is explored through the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, demonstrating the pyrimidine derivatives' utility in enhancing drug formulation strategies Rajam et al., 2018.

Safety And Hazards

properties

IUPAC Name |

2-amino-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3(2)4-5(11)9-7(8)10-6(4)12/h3H,1-2H3,(H4,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBXUTJCYUUSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649698 | |

| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dihydroxy-5-isopropylpyrimidine | |

CAS RN |

500161-23-9 | |

| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)

![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)